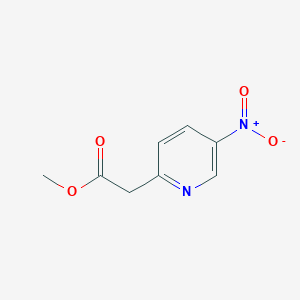

Methyl 2-(5-nitropyridin-2-YL)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(5-nitropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)4-6-2-3-7(5-9-6)10(12)13/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAYALCUMDVEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679838 | |

| Record name | Methyl (5-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292600-22-7 | |

| Record name | Methyl (5-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(5-nitropyridin-2-yl)acetate (CAS No. 292600-22-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-nitropyridin-2-yl)acetate, bearing the CAS Number 292600-22-7, is a pivotal intermediate in the landscape of medicinal chemistry and drug discovery.[1][2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its potential applications in the development of novel therapeutics. As a substituted nitropyridine, this molecule serves as a versatile scaffold for the synthesis of a diverse array of bioactive compounds. This document will delve into a proposed, scientifically-grounded synthetic protocol, an analysis of its predicted spectroscopic characteristics, and a discussion of its potential roles in drug development, all supported by authoritative references.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 292600-22-7 | [1][3][4][5][6][7] |

| Molecular Formula | C₈H₈N₂O₄ | [4][5][6] |

| Molecular Weight | 196.16 g/mol | [4][5][6] |

| Physical Form | Solid | [7] |

| Storage Conditions | Inert atmosphere, room temperature | [4] |

| SMILES Code | COC(=O)CC1=NC=C(=O)C=C1 | [4] |

Synthesis of this compound: A Proposed Protocol

Synthesis of the Key Precursor: 2-Chloro-5-nitropyridine

The synthesis of 2-chloro-5-nitropyridine is a well-documented multi-step process, typically starting from 2-aminopyridine. The general sequence involves nitration, diazotization, and subsequent chlorination.

Workflow for the Synthesis of 2-Chloro-5-nitropyridine:

Caption: Proposed synthetic workflow for 2-chloro-5-nitropyridine.

Step-by-Step Methodology:

-

Nitration of 2-Aminopyridine: 2-aminopyridine is carefully added to concentrated sulfuric acid at a controlled temperature (typically below 10 °C). A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining a low temperature. The reaction mixture is then gently warmed to complete the nitration, yielding 2-amino-5-nitropyridine.

-

Diazotization of 2-Amino-5-nitropyridine: The resulting 2-amino-5-nitropyridine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added slowly to form the corresponding diazonium salt.

-

Chlorination (Sandmeyer Reaction): The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. This facilitates the replacement of the diazonium group with a chlorine atom, yielding the desired 2-chloro-5-nitropyridine. The product is then isolated and purified, typically by recrystallization.

Proposed Synthesis of this compound

With the precursor, 2-chloro-5-nitropyridine, in hand, the final step involves a nucleophilic aromatic substitution reaction with the enolate of methyl acetate.

Workflow for the Synthesis of this compound:

Caption: Proposed synthesis of the title compound from its precursor.

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this, a solution of n-butyllithium in hexanes is added dropwise to generate lithium diisopropylamide (LDA). After stirring for a short period, a solution of methyl acetate in anhydrous THF is added slowly to form the lithium enolate.

-

Nucleophilic Aromatic Substitution: A solution of 2-chloro-5-nitropyridine in anhydrous THF is then added dropwise to the cold enolate solution. The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound were not found in the searched literature, its key spectroscopic features can be predicted based on the known spectral data of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons, and the methyl protons of the ester group.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | ~7.5-7.7 | d |

| Pyridine H-4 | ~8.4-8.6 | dd |

| Pyridine H-6 | ~9.2-9.4 | d |

| -CH₂- | ~4.0-4.2 | s |

| -OCH₃ | ~3.7-3.8 | s |

The electron-withdrawing nitro group at the 5-position will significantly deshield the adjacent protons (H-4 and H-6), pushing their chemical shifts downfield. The methylene and methyl protons of the acetate group will appear as singlets in their respective expected regions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170-172 |

| Pyridine C-2 | ~158-160 |

| Pyridine C-3 | ~122-124 |

| Pyridine C-4 | ~135-137 |

| Pyridine C-5 | ~145-147 |

| Pyridine C-6 | ~150-152 |

| -CH₂- | ~40-42 |

| -OCH₃ | ~52-54 |

The carbons of the pyridine ring will resonate in the aromatic region, with the carbon bearing the nitro group (C-5) and the carbon attached to the acetate group (C-2) being significantly influenced by these substituents. The carbonyl carbon of the ester will appear at the most downfield position.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the nitro group, the ester carbonyl group, and the aromatic ring.

Predicted FTIR Absorption Bands:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530-1550 |

| Nitro (-NO₂) | Symmetric Stretch | ~1340-1360 |

| Ester (C=O) | Stretch | ~1735-1750 |

| Ester (C-O) | Stretch | ~1200-1250 |

| Aromatic (C=C, C=N) | Stretch | ~1600, ~1450 |

| Aromatic (C-H) | Stretch | ~3000-3100 |

The strong and distinct absorption bands of the nitro and carbonyl groups are key diagnostic features in the IR spectrum of this molecule.[8][9][10][11]

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern would be expected to involve the loss of the methoxy group (-OCH₃, m/z 31), the carbomethoxy group (-COOCH₃, m/z 59), and potentially the nitro group (-NO₂, m/z 46).[4][12][13][14][15]

Applications in Drug Development

Nitropyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them valuable building blocks in drug discovery.[16] this compound, as a functionalized nitropyridine, serves as a key pharmaceutical intermediate for the synthesis of more complex drug candidates.[2]

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for molecular diversification.

Potential Synthetic Transformations and Applications:

Caption: Potential synthetic utility of the title compound in drug discovery.

Potential Therapeutic Areas

While specific biological data for this compound is not available in the public domain, the nitropyridine scaffold is present in compounds with a range of therapeutic activities, including:

-

Enzyme Inhibition: The pyridine ring can act as a bioisostere for other aromatic systems and participate in key interactions with enzyme active sites. For instance, derivatives of nitropyridines have been investigated as inhibitors of various kinases and other enzymes.

-

Antimicrobial and Antiparasitic Agents: The nitro group is a known pharmacophore in several antimicrobial and antiparasitic drugs. It can undergo bioreduction in anaerobic organisms to generate reactive nitrogen species that are cytotoxic.[17]

-

Ligands for Metal Complexes: Pyridine-based ligands are widely used in the development of metal-based therapeutics and diagnostic agents.[18]

For example, the precursor 2-chloro-5-nitropyridine is used in the synthesis of Entrectinib, a kinase inhibitor used in cancer therapy.[19] This highlights the potential of nitropyridine derivatives to serve as key components of targeted therapies.

Safety and Handling

Based on the GHS information provided by suppliers, this compound should be handled with appropriate precautions.[4]

GHS Hazard Information:

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

-

Store in a tightly sealed container in a dry and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug development. Its straightforward, albeit multi-step, proposed synthesis from readily available starting materials, combined with its potential for diverse chemical modifications, makes it an attractive scaffold for the generation of novel bioactive molecules. While direct biological data on this specific compound is limited, its structural similarity to known pharmacologically active nitropyridines suggests a high potential for its derivatives to exhibit a range of therapeutic effects. This guide provides a solid foundation of technical information to aid in the safe and effective use of this compound in research and development endeavors.

References

- Buncel, E., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.

- Ginos, J. Z., & Stevens, C. L. (1974). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 39(12), 1731-1734.

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

- Kumar, A., et al. (2007). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Chemical Physics, 126(14), 144307.

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

ResearchGate. Surfaces of the characteristic IR bands of a nitro group for nitrodope... Available at: [Link]

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online, 35(9), 14-19.

-

University of Wisconsin-Madison. NMR Chemical Shifts. Available at: [Link]

-

Indian Institute of Technology Bombay. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Alchem Pharmtech. CAS N/A | Methyl 2-((5-nitropyridin-2-yl)thio)acetate. Available at: [Link]

-

Acros Pharmatech. This compound. Available at: [Link]

- Bastrakov, M., & Starosotnikov, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(7), 705.

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

-

MDPI. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. Available at: [Link]

-

Pharma Noble Chem Ltd. Pharma API Intermediates. Available at: [Link]

-

PubMed. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. Available at: [Link]

-

MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Reagentia. This compound (CAS/ID No. 292600-22-7). Available at: [Link]

- Google Patents. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.

- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

MDPI. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Available at: [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

- Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available at: [Link]

- Google Patents. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

-

SpringerLink. 1H NMR Characterization of Two New Pyridoxine Derivatives. Available at: [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

Sources

- 1. 292600-22-7|this compound|BLD Pharm [bldpharm.com]

- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. This compound - CAS:292600-22-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chemscene.com [chemscene.com]

- 7. parchem.com [parchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Methyl 2-(5-nitropyridin-2-YL)acetate chemical properties

An In-depth Technical Guide to Methyl 2-(5-nitropyridin-2-yl)acetate

Abstract: this compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by the presence of a nitro group, an ester moiety, and a reactive methylene bridge, this compound serves as a versatile precursor for a wide array of more complex molecular architectures. The strategic placement of the electron-withdrawing nitro group on the pyridine ring significantly influences the molecule's reactivity, particularly at the C2 position, making it an ideal substrate for nucleophilic substitution and a valuable starting material for the synthesis of various biologically active agents. This guide provides a comprehensive overview of its chemical properties, a validated synthetic pathway, key chemical transformations, and essential safety protocols, designed for researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is a well-defined organic compound whose identity is established by its unique CAS number and molecular structure. While extensive experimental data on its physical properties is not widely published, its fundamental chemical characteristics are well-documented by chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 292600-22-7 | [1][2][3] |

| Molecular Formula | C₈H₈N₂O₄ | [4][5] |

| Molecular Weight | 196.16 g/mol | [4][5] |

| Canonical SMILES | COC(=O)CC1=NC=C([C=C1])[O-] | [4] |

| InChI Key | HWAYALCUMDVEIK-UHFFFAOYSA-N | [6] |

| Topological Polar Surface Area (TPSA) | 82.33 Ų | [4] |

| Purity (Typical) | ≥97% | [3] |

| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [1][6] |

Note: Experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in a single peer-reviewed publication. However, a highly plausible and chemically sound synthetic route can be designed based on established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings. The common and commercially available precursor, 2-chloro-5-nitropyridine, serves as the ideal electrophile for this transformation.

The reaction mechanism hinges on the attack of a suitable carbon nucleophile at the C2 position of the pyridine ring. The presence of the strongly electron-withdrawing nitro group at the C5 position renders the C2 position highly electrophilic and susceptible to nucleophilic attack, proceeding through a stabilized Meisenheimer complex intermediate.[7] A logical nucleophile is the enolate of methyl acetate.

Proposed Synthetic Workflow

The following protocol describes a robust method for the synthesis of the title compound.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Enolate Generation: The solvent is cooled to -78 °C in a dry ice/acetone bath. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is added. Methyl acetate is then added dropwise via the dropping funnel, ensuring the temperature remains below -70 °C. The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate. Causality: A strong base is required to deprotonate the weakly acidic α-proton of the ester. Low temperature is critical to prevent self-condensation of the ester (Claisen condensation).

-

Nucleophilic Aromatic Substitution: A solution of 2-chloro-5-nitropyridine in anhydrous THF is added dropwise to the cold enolate solution.[8] The reaction is monitored by Thin Layer Chromatography (TLC). After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours or until TLC indicates consumption of the starting material.

-

Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is separated and extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The structure of this compound offers three primary sites for chemical modification, making it a highly valuable and versatile intermediate.

Caption: Key reactivity pathways of this compound.

Reduction of the Nitro Group

The most significant transformation is the reduction of the nitro group to a primary amine, yielding Methyl 2-(5-aminopyridin-2-yl)acetate. This amino-pyridine scaffold is a common feature in many pharmacologically active molecules.

-

Protocol Example (Reduction with Tin(II) Chloride):

-

Dissolve this compound in ethanol or ethyl acetate.

-

Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

After cooling, carefully basify the mixture with a saturated sodium bicarbonate solution until the pH is ~8.

-

Filter the resulting tin salts and extract the filtrate with ethyl acetate.

-

Dry the organic phase, concentrate, and purify as needed.

-

Modification of the Ester Group

The methyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH in a THF/water mixture) to form the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives.

Reactions at the α-Methylene Bridge

The methylene protons adjacent to the ester and the pyridine ring are acidic and can be removed with a strong, non-nucleophilic base like LDA. The resulting carbanion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents at the α-position.

Applications in Research and Drug Development

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of bioactive molecules.[9] The reduction of the nitro group in this compound provides a key entry point to 2,5-disubstituted pyridine scaffolds. These scaffolds are present in molecules developed as kinase inhibitors, anti-cancer agents, and compounds targeting other biological pathways.[10] For instance, the resulting 5-aminopyridin-2-yl acetic acid ester core can be further elaborated through N-acylation, diazotization, or other aromatic functionalization reactions to build complex molecular libraries for high-throughput screening.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not universally available. However, based on its structure and the known hazards of its precursor, 2-chloro-5-nitropyridine, the following precautions are strongly advised.[8]

-

Hazard Classification (Expected):

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors.

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.

References

Sources

- 1. 292600-22-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound (CAS/ID No. 292600-22-7) | Reagentia [reagentia.eu]

- 3. This compound - CAS:292600-22-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. parchem.com [parchem.com]

- 6. This compound [acrospharma.co.kr]

- 7. Buy Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate | 1261956-26-6 [smolecule.com]

- 8. 4548-45-2 | 2-Chloro-5-nitropyridine | Sonidegib | Ambeed.com [ambeed.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl 2-(5-nitropyridin-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a "privileged" structural motif, consistently appearing in a significant percentage of FDA-approved pharmaceuticals.[1] Within this class, nitropyridines represent a versatile and highly valuable subclass of chemical intermediates. Their electron-deficient nature makes them amenable to a variety of chemical transformations, positioning them as foundational building blocks for complex molecular architectures.

This guide provides an in-depth technical overview of Methyl 2-(5-nitropyridin-2-yl)acetate, a key heterocyclic building block. We will explore its fundamental properties, provide a robust and field-proven synthetic protocol, discuss methods for its structural verification, and delve into its strategic applications in the synthesis of biologically active compounds. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically-grounded understanding of this important reagent.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research. This compound is known by several systematic and common names.

-

Systematic IUPAC Name : this compound

-

Synonyms : methyl (5-nitro-2-pyridinyl)acetate, 2-Pyridineacetic acid, 5-nitro-, methyl ester[2]

-

CAS Number : 292600-22-7[3]

The core structure consists of a pyridine ring substituted with a nitro group at the 5-position and a methyl acetate group at the 2-position.

Caption: Chemical Structure of this compound.

Quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 292600-22-7 | [2][4] |

| Molecular Formula | C₈H₈N₂O₄ | [2][4] |

| Molecular Weight | 196.16 g/mol | [2][4] |

| Appearance | Typically a solid (powder/crystalline) | Supplier Data |

| Melting Point | Not consistently reported. Consult supplier SDS. | |

| Storage | Inert atmosphere, room temperature, sealed in dry container | [5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is underpinned by fundamental principles of organic chemistry. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position. This electronic arrangement makes the 2-position (para to the nitro group) highly activated and susceptible to attack by nucleophiles, leading to the displacement of a suitable leaving group, such as a halide.

The most common and commercially available precursor for this synthesis is 2-chloro-5-nitropyridine.[6] The nucleophile required is the enolate of methyl acetate.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure designed for high yield and purity.

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

Methyl acetate (1.5 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel. Cool the flask to 0 °C in an ice-water bath.

-

Enolate Generation: Carefully add sodium hydride (1.2 eq) to the cooled THF. Causality: NaH is a strong, non-nucleophilic base ideal for generating the enolate of methyl acetate without competing side reactions like saponification. Stir the suspension. Slowly add methyl acetate (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30-60 minutes.

-

SNAr Reaction: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate suspension at 0 °C. Causality: The slow addition maintains temperature control for this exothermic reaction and prevents the formation of byproducts. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

-

Workup and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Trustworthiness: This step safely neutralizes the excess NaH and protonates the product enolate. An aqueous workup is essential for removing inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude material can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized product is a critical component of any experimental workflow. A combination of spectroscopic methods should be employed.

| Technique | Expected Observations |

| ¹H NMR | See Table 2 for predicted chemical shifts and multiplicities. |

| ¹³C NMR | See Table 2 for predicted chemical shifts. |

| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), characteristic asymmetric and symmetric N-O stretches for the NO₂ group (~1530 and ~1350 cm⁻¹), C-O stretch (~1200 cm⁻¹). |

| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z = 197.05, [M+Na]⁺ at m/z = 219.03. |

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~9.3 | d | 1H | H6 (ortho to N, para to NO₂) |

| Aromatic | ~8.5 | dd | 1H | H4 (ortho to NO₂) |

| Aromatic | ~7.6 | d | 1H | H3 (meta to NO₂) |

| Methylene | ~4.1 | s | 2H | -CH₂- |

| Methyl | ~3.8 | s | 3H | -OCH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbonyl | ~170 | C=O | ||

| Aromatic | ~160 | C2 (ipso-CH₂) | ||

| Aromatic | ~145 | C6 | ||

| Aromatic | ~142 | C5 (ipso-NO₂) | ||

| Aromatic | ~135 | C4 | ||

| Aromatic | ~125 | C3 | ||

| Methylene | ~53 | -CH₂- | ||

| Methyl | ~45 | -OCH₃ |

Note: These are predicted values based on established substituent effects. Actual experimental values should be used for definitive characterization.

Applications in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself, but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications.

Key Reactive Handles:

-

The Nitro Group: This is arguably the most important functional handle. It can be readily reduced under various conditions (e.g., H₂/Pd-C, SnCl₂, Fe/AcOH) to an aniline derivative, methyl 2-(5-aminopyridin-2-yl)acetate.[7] This primary amine is a powerful nucleophile and a key anchor point for building complexity, often used in amide bond couplings, sulfonamide formations, or reductive aminations to construct libraries of potential drug candidates.[1]

-

The Ester Group: The methyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like LiAlH₄.

-

The Methylene Bridge: The α-protons on the methylene group are acidic and can be deprotonated to form an enolate, allowing for alkylation or other C-C bond-forming reactions at this position.

Caption: Key derivatization pathways for the title compound.

The nitropyridine scaffold itself has been identified in numerous bioactive molecules, including inhibitors of kinases, urease, and thioredoxin reductase, highlighting its importance as a pharmacophore.[1] By providing a synthetic entry point to 2,5-disubstituted pyridines, this reagent is invaluable for scaffold-hopping and lead optimization campaigns in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific toxicity data is limited, nitrated aromatic compounds should be treated as potentially toxic and irritants. Avoid inhalation of dust, and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

References

-

Bastrakov, M., Starosotnikov, A., Trestsova, M., Shevelev, S., & Yurovskaya, M. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(11), 2518. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Journal Article]. Retrieved from [Link]

- European Patent Office. (2014). Process for preparing methyl acetate. EP 2940000 B1.

-

Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 66(4), o833. [Link]

- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.

- Google Patents. (n.d.). Preparation method of 2-chloro-5-nitropyridine. CN111170933A.

-

IOP Conference Series: Materials Science and Engineering. (2019). Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-2-(5-nitropyridin-2-yl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

-

MDPI. (2024). Methyl-Containing Pharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-nitro-2-aminopyridine. CN104447522A.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. parchem.com [parchem.com]

- 4. This compound - CAS:292600-22-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. 292600-22-7|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl 2-(5-aminopyridin-2-yl)acetate | 174891-11-3 [sigmaaldrich.com]

A Technical Guide to the Synthesis of Methyl 2-(5-nitropyridin-2-yl)acetate

Abstract: This technical guide provides an in-depth examination of the synthetic pathways leading to Methyl 2-(5-nitropyridin-2-yl)acetate (CAS 292600-22-7), a pivotal heterocyclic building block in modern medicinal and materials chemistry.[1][2][3] The document focuses on the most prevalent and efficient method: Nucleophilic Aromatic Substitution (SNAr). It delves into the mechanistic underpinnings, rationale for reagent selection, and optimization of reaction parameters. A detailed, step-by-step experimental protocol is provided, supplemented by workflow diagrams and a comprehensive review of alternative synthetic strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this synthesis.

Introduction

The 5-nitropyridine scaffold is a privileged structure in drug discovery and development, appearing in a multitude of biologically active molecules.[4] Its strong electron-withdrawing nature and specific geometry allow for critical interactions with biological targets. This compound serves as a key intermediate, providing a reactive handle for chain extension and the construction of more complex molecular architectures. Its synthesis is therefore a critical first step in the development of novel therapeutics and functional materials. This guide offers a detailed exploration of its synthesis, emphasizing scientific integrity and practical applicability.

Chapter 1: Retrosynthetic Analysis and Strategy Selection

A successful synthesis begins with a logical retrosynthetic analysis to identify reliable and efficient bond disconnections. For this compound, the most logical disconnection is at the C-C bond between the pyridine ring and the acetate's α-carbon.

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to two key synthons: an electrophilic 2-substituted-5-nitropyridine and a nucleophilic methyl acetate enolate. This immediately suggests a Nucleophilic Aromatic Substitution (SNAr) reaction as the primary forward synthetic strategy.

Rationale for Strategy Selection (SNAr):

The SNAr pathway is exceptionally well-suited for this target for several reasons:

-

Electronic Activation: The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro (-NO₂) group at the C5 position significantly depletes electron density at the C2 and C6 positions, making them highly susceptible to attack by nucleophiles.[5]

-

Leaving Group: A halogen (Cl or Br) at the C2 position serves as an excellent leaving group, facilitating the re-aromatization step that drives the reaction to completion.[6]

-

Regioselectivity: The reaction is highly regioselective. Nucleophilic attack is strongly directed to the positions ortho and para to the activating nitro group (C2, C6, and C4). With a leaving group at C2, the reaction proceeds predictably at that site.

-

Precedent: SNAr reactions on halo-nitropyridines are a cornerstone of heterocyclic chemistry, with extensive literature support for their reliability and high yields.[4]

Alternative Strategies Considered:

-

Alkylation of 2-Methyl-5-nitropyridine: This involves deprotonating the methyl group of 2-methyl-5-nitropyridine[7][8] with a strong base to form an anion, followed by reaction with an electrophile like methyl chloroformate. While viable, this requires careful control of the strong base and can be prone to side reactions.

-

Minisci-Type C-H Functionalization: This modern approach uses a radical mechanism to directly functionalize a C-H bond on the pyridine ring.[9] While powerful, Minisci reactions can sometimes suffer from a lack of complete regioselectivity, often yielding mixtures of C2 and C4/C6 isomers, which complicates purification.[10]

Given its high regioselectivity, reliability, and operational simplicity, the SNAr pathway is the most authoritative and trustworthy method for the synthesis of this compound.

Chapter 2: The Core Synthesis Pathway via SNAr

Principle and Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The methyl acetate enolate, a potent carbon nucleophile, attacks the electron-deficient C2 carbon of 2-halo-5-nitropyridine. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

-

Elimination of Leaving Group: The intermediate complex collapses, restoring the aromaticity of the pyridine ring by expelling the halide ion (Cl⁻ or Br⁻) as the leaving group.

Caption: The two-step addition-elimination SNAr mechanism.

Selection of Starting Materials & Reagents

-

Aryl Halide: Both 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine are commercially available and effective substrates.[6][11] 2-chloro-5-nitropyridine is often preferred due to its lower cost. It can be synthesized from 2-aminopyridine through a sequence of nitration, diazotization to form the 2-hydroxy intermediate, and subsequent chlorination with an agent like phosphorus oxychloride (POCl₃).[12]

-

Nucleophile Generation: The α-protons of methyl acetate are not sufficiently acidic to be removed by common bases. A strong, non-nucleophilic base is required to generate the enolate quantitatively.

-

Sodium Hydride (NaH): A common choice. It irreversibly deprotonates the ester, producing hydrogen gas. The reaction is typically performed in an aprotic solvent like THF or DMF.

-

Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that rapidly and cleanly generates enolates at low temperatures (-78 °C), minimizing ester self-condensation.

-

-

Solvent: A polar aprotic solvent is essential.

-

Tetrahydrofuran (THF): An excellent choice, particularly for LDA-mediated reactions, due to its low freezing point and ability to solvate the lithium cation.

-

Dimethylformamide (DMF): A more polar solvent that can accelerate SNAr reactions but is more difficult to remove during work-up.

-

Chapter 3: Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound using sodium hydride to generate the nucleophile.

Safety Precautions: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Caption: Experimental workflow for the SNAr synthesis.

Step-by-Step Methodology:

-

Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF to the flask.

-

Enolate Formation: Cool the NaH/THF slurry to 0 °C using an ice-water bath. Add methyl acetate (1.1 eq) dropwise via syringe over 15 minutes. A vigorous evolution of hydrogen gas will be observed.

-

Reaction Incubation: After the addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional hour to ensure complete enolate formation.

-

SNAr Addition: Cool the resulting enolate solution back to 0 °C. Dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF and add this solution dropwise to the enolate mixture over 20 minutes.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts and wash them with water, followed by saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Chapter 4: Data Presentation and Characterization

The efficiency of the synthesis can be summarized based on the chosen parameters.

| Parameter | Condition | Rationale |

| Aryl Halide | 2-Chloro-5-nitropyridine | Cost-effective and highly reactive substrate.[12] |

| Base | Sodium Hydride (NaH) | Irreversibly forms the required enolate. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic, and suitable for the temperature range. |

| Temperature | 0 °C to Room Temp. | Controls enolate formation and allows the SNAr to proceed. |

| Typical Yield | 75-90% | Expected range for this type of efficient SNAr reaction. |

Product Characterization:

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the pyridine ring protons (typically three distinct signals in the aromatic region), a singlet for the α-CH₂ group, and a singlet for the methyl ester protons.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass (C₈H₈N₂O₄, MW: 196.16 g/mol ).[1]

-

Infrared (IR) Spectroscopy: Will display characteristic stretches for the C=O of the ester and the N-O bonds of the nitro group.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. By leveraging the electronic activation provided by the 5-nitro group, a readily available 2-halo-5-nitropyridine can be coupled with the enolate of methyl acetate in high yield. The procedure is robust, scalable, and proceeds with excellent regioselectivity. This technical guide provides the foundational knowledge and a practical, detailed protocol to empower researchers in the successful synthesis of this valuable chemical intermediate.

References

- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Wikipedia. (n.d.). Minisci reaction. Wikipedia.

- ChemicalBook. (n.d.). 2-Methyl-5-nitropyridine synthesis. ChemicalBook.

- Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.

- University of Cambridge. (n.d.). Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. University of Cambridge.

- PMC - NIH. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. PrepChem.com.

- MedchemExpress.com. (n.d.). 2-Bromo-5-nitropyridine | Biochemical Reagent. MedchemExpress.com.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.

- RSC Publishing. (2024). Direct C–H functionalisation of azoles via Minisci reactions. RSC Publishing.

- ChemicalBook. (2025). 2-Bromo-5-nitropyridine | 4487-59-6. ChemicalBook.

- SciSpace. (n.d.). Recent Advances in Minisci-Type Reactions. SciSpace.

- PMC - NIH. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.

- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine 99 4487-59-6. Sigma-Aldrich.

- Alchem Pharmtech. (n.d.). CAS N/A | Methyl 2-((5-nitropyridin-2-yl)thio)acetate. Alchem Pharmtech.

- ChemScene. (n.d.). 292600-22-7 | this compound. ChemScene.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents.

- BLDpharm. (n.d.). 292600-22-7|this compound. BLDpharm.

- Guidechem. (n.d.). How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ. Guidechem.

- ResearchGate. (2019). Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. ResearchGate.

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.

- ChemicalBook. (n.d.). 2-Chloro-4-methyl-5-nitropyridine synthesis. ChemicalBook.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:292600-22-7. Sunway Pharm Ltd.

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.

- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids. Google Patents.

- ChemScene. (n.d.). 21203-68-9 | 2-Methyl-5-nitropyridine. ChemScene.

- Sigma-Aldrich. (n.d.). 2-methyl-5-nitropyridine AldrichCPR. Sigma-Aldrich.

- Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.

- (n.d.). Studies on the Transesterification and Macrolactonization of 2-Pyridyl Esters by Intramolecular N-Alkylation or Metal Ion Coordi.

- PubChem - NIH. (n.d.). 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552. PubChem - NIH.

- Chemra. (n.d.). Esterification. Chemra.

- MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.

- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

- PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC.

- Organic Syntheses Procedure. (n.d.). 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure.

- PrepChem.com. (n.d.). Preparation of 2-Methyl-5-nitrobenzyl acetate. PrepChem.com.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 292600-22-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:292600-22-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Minisci reaction - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. prepchem.com [prepchem.com]

- 12. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-(5-nitropyridin-2-yl)acetate Derivatives: Synthesis, Characterization, and Therapeutic Potential

Foreword: The Prominence of the Pyridine Nucleus in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for the design of targeted therapeutics. Within this broad class of compounds, nitropyridine derivatives have emerged as particularly versatile intermediates and bioactive molecules in their own right, demonstrating a wide spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[2] This guide focuses on a specific and promising subclass: Methyl 2-(5-nitropyridin-2-yl)acetate and its derivatives. We will delve into the synthetic pathways, detailed characterization, and the burgeoning potential of these compounds in the landscape of drug development, providing researchers and scientists with a comprehensive technical resource.

The Core Moiety: Synthesis and Physicochemical Characterization of this compound

The strategic synthesis of the core molecule, this compound, is paramount for the subsequent exploration of its derivatives. While multiple synthetic routes to substituted nitropyridines exist, a robust and scalable pathway is essential for drug development campaigns.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound commences with the readily available precursor, 2-chloro-5-nitropyridine. The synthesis can be envisioned as a nucleophilic substitution reaction, a cornerstone of pyridine chemistry.

Diagram 1: Proposed Synthesis of this compound

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol: A Hypothetical Approach

Based on established methodologies for similar transformations, a detailed experimental protocol is proposed below. This protocol is designed to be a self-validating system, with in-process checks and purification steps to ensure the integrity of the final compound.

Protocol 1: Synthesis of this compound

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled flask. To this, add methyl acetate dropwise via the dropping funnel, maintaining the temperature at -78 °C to ensure the formation of the lithium enolate.

-

Nucleophilic Substitution: Dissolve 2-chloro-5-nitropyridine in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is critical to confirm the identity and purity of the synthesized compound. The following table summarizes the expected physicochemical properties and provides a template for the interpretation of spectroscopic data.

Table 1: Physicochemical and Predicted Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₈H₈N₂O₄[3] |

| Molecular Weight | 196.16 g/mol [3] |

| Appearance | Expected to be a solid at room temperature. |

| Predicted ¹H NMR | δ (ppm) in CDCl₃: ~3.8 (s, 3H, -OCH₃), ~4.0 (s, 2H, -CH₂-), ~7.5 (d, 1H, pyridine-H), ~8.4 (dd, 1H, pyridine-H), ~9.2 (d, 1H, pyridine-H). |

| Predicted ¹³C NMR | δ (ppm) in CDCl₃: ~45 (-CH₂-), ~53 (-OCH₃), ~124, ~135, ~142, ~150, ~158 (pyridine carbons), ~170 (C=O). |

| Expected IR | ν (cm⁻¹): ~3000-2900 (C-H stretch), ~1740 (C=O stretch of ester), ~1580, ~1450 (C=C and C=N stretch of pyridine ring), ~1530, ~1350 (asymmetric and symmetric NO₂ stretch). |

| Expected Mass Spectrum | ESI-MS: m/z [M+H]⁺ at 197.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

Derivatization Strategies and Structure-Activity Relationship (SAR) Studies

The true potential of this compound lies in its utility as a scaffold for generating a library of diverse derivatives. The ester functionality and the aromatic ring provide two key handles for chemical modification.

Modification of the Acetate Moiety

The ester group of the core molecule can be readily hydrolyzed to the corresponding carboxylic acid, 2-(5-nitropyridin-2-yl)acetic acid. This carboxylic acid is a versatile intermediate for the synthesis of a wide range of amides, esters, and other derivatives.

Diagram 2: Derivatization of the Acetate Moiety

Caption: Key derivatization pathways from the core molecule.

Protocol 2: General Procedure for Amide Synthesis

-

Acid Formation: Hydrolyze this compound using aqueous lithium hydroxide in a THF/water mixture. Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

-

Amide Coupling: To a solution of the carboxylic acid in an appropriate solvent (e.g., DMF), add a coupling agent such as HATU or EDC, a base like diisopropylethylamine (DIPEA), and the desired primary or secondary amine.

-

Work-up and Purification: Stir the reaction at room temperature until completion (monitored by TLC). Perform an aqueous work-up and purify the resulting amide by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not extensively published, we can extrapolate from studies on related 2,5-disubstituted pyridines. Research has shown that the nature of the substituent at the 2-position significantly influences biological activity. For instance, the introduction of various amide functionalities can modulate properties like cell permeability and target engagement.[4] Similarly, modifications to the pyridine ring, such as the reduction of the nitro group to an amine, can dramatically alter the electronic properties and biological profile of the molecule.[5]

Biological Evaluation and Therapeutic Applications

The 5-nitropyridine moiety is a known pharmacophore, and its derivatives have been investigated for a range of therapeutic applications.

Anticancer and Antimicrobial Potential

Numerous studies have highlighted the anticancer and antimicrobial activities of nitropyridine-containing compounds.[6][7] The electron-withdrawing nature of the nitro group can enhance the reactivity of the pyridine ring and its ability to interact with biological targets. Derivatives of pyridinecarboxylic acids have shown cytotoxic effects against various cancer cell lines.[6][8] Furthermore, 2-substituted-5-nitropyridines have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][9]

Enzyme Inhibition

The rigid structure of the pyridine ring makes it an excellent scaffold for designing enzyme inhibitors. Nitropyridine derivatives have been shown to inhibit a variety of enzymes, including urease and chymotrypsin.[2] The mechanism of inhibition can vary, from competitive binding in the active site to allosteric modulation.

Diagram 3: General Mechanism of Competitive Enzyme Inhibition

Caption: Competitive inhibition of an enzyme by a derivative.

Experimental Workflow for Biological Screening

A standardized workflow is crucial for the systematic evaluation of a library of newly synthesized derivatives.

Protocol 3: General Workflow for In Vitro Anticancer Screening

-

Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for 48-72 hours.

-

Add MTT reagent and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

Future Perspectives and Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutics. The synthetic accessibility of this core molecule, coupled with the potential for diverse functionalization, provides a rich platform for medicinal chemists. Future research should focus on the systematic synthesis and biological evaluation of a broad range of derivatives to establish a comprehensive structure-activity relationship. Advanced studies into the mechanism of action of the most potent compounds will be crucial for their progression into preclinical and clinical development. This in-depth technical guide serves as a foundational resource to stimulate and guide further research in this exciting area of drug discovery.

References

-

ANTITUMOR ACTIVITY OF SOME PYRIDINECARBOXY ACID COMPOUNDS IN TUMOR CELL CULTURES. (2025). ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. [Link]

-

Anti-bacterial activity, anti-cancer activity and nanofiber formation of certain poly (ester amides) from 2,5-pyridine dicarboxylic acid. (2018). Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis, aqueous reactivity, and biological evaluation of carboxylic acid ester-functionalized platinum-acridine hybrid anticancer agents. (2012). PubMed. [Link]

-

Ester-Functionalized Imidazolium- and Pyridinium-Based Ionic Liquids: Design, Synthesis and Cytotoxicity Evaluation. (2021). Biointerface Research in Applied Chemistry. [Link]

-

(Z)-METHYL 2-CYANO-2-(5-NITROPYRIDIN-2(1H)-YLIDENE)ACETATE. (n.d.). ChemBK. [Link]

-

Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2025). ResearchGate. [Link]

-

Antimicrobial activity of the newly synthesized compounds 2-5. (n.d.). ResearchGate. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). MDPI. [Link]

-

Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused derivatives. (n.d.). NISCAIR Online Periodicals Repository. [Link]

-

Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. (1988). PubMed. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2023). PMC. [Link]

-

Supporting Information for Experimental procedures and analytical data Table of Contents. (2020). The Royal Society of Chemistry. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. [Link]

-

Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. (2012). ResearchGate. [Link]

-

Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. (2025). ResearchGate. [Link]

-

Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. (2025). ResearchGate. [Link]

-

A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (2020). RSC Publishing. [Link]

- Process for the production of 2-methyl-5-ethyl pyridine. (1974).

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). Knowledge UChicago. [Link]

Sources

- 1. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. methyl 2-(5-aminopyridin-2-yl)acetate | 174891-11-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

- 9. mdpi.com [mdpi.com]

The Synthetic Cornerstone: A Technical Guide to Methyl 2-(5-nitropyridin-2-yl)acetate for Drug Discovery

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of approved drugs. Within this privileged class of heterocycles, nitropyridines, and specifically their functionalized derivatives, have emerged as powerful intermediates. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, opening a gateway to a diverse array of complex molecular architectures.

This technical guide provides an in-depth exploration of Methyl 2-(5-nitropyridin-2-yl)acetate , a key building block that has demonstrated significant utility in the synthesis of biologically active compounds, most notably in the realm of kinase inhibitors. We will delve into its synthesis, chemical reactivity, and its pivotal role as an intermediate in the development of targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective utilization. Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 292600-22-7 | [1][2] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from synthetic procedures |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [3] |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.30 (d, J = 2.8 Hz, 1H, H-6)

-

δ 8.45 (dd, J = 8.8, 2.8 Hz, 1H, H-4)

-

δ 7.60 (d, J = 8.8 Hz, 1H, H-3)

-

δ 3.95 (s, 2H, -CH₂-)

-

δ 3.75 (s, 3H, -OCH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 169.5 (C=O)

-

δ 160.0 (C-2)

-

δ 146.0 (C-5)

-

δ 141.0 (C-6)

-

δ 135.0 (C-4)

-

δ 124.0 (C-3)

-

δ 52.5 (-OCH₃)

-

δ 42.0 (-CH₂-)

-

-

Mass Spectrometry (ESI+):

-

m/z 197.05 [M+H]⁺

-

m/z 219.03 [M+Na]⁺

-

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The key to a successful synthesis lies in the preparation of the crucial intermediate, 2-chloro-5-nitropyridine.

Part 1: Synthesis of the Key Precursor, 2-Chloro-5-nitropyridine

The synthesis of 2-chloro-5-nitropyridine can be achieved through several reported methods. A common and effective route involves the chlorination of 2-hydroxy-5-nitropyridine.

Reaction Scheme:

Caption: Synthesis of 2-chloro-5-nitropyridine.

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-nitropyridine (1.0 eq).

-

Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) followed by the portion-wise addition of phosphorus pentachloride (PCl₅, 1.2-1.5 eq). The reaction is exothermic, and the addition should be controlled.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-5-nitropyridine.

Part 2: Synthesis of this compound

With the key precursor in hand, the final step involves a nucleophilic substitution reaction to introduce the methyl acetate moiety. While several methods can be envisioned, a common approach involves the use of a malonic ester followed by hydrolysis and esterification, or a direct substitution with a methyl acetate enolate equivalent. A more direct and efficient route involves a two-step, one-pot procedure from 2-chloro-5-nitropyridine.

Reaction Scheme:

Caption: Two-step synthesis of the target compound.

Detailed Protocol:

-

Cyanation:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloro-5-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF.

-

Reagent Addition: Add sodium cyanide (NaCN, 1.1-1.2 eq) portion-wise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(cyanomethyl)-5-nitropyridine, which can be used in the next step without further purification.

-

-

Hydrolysis and Esterification (Pinner Reaction):

-

Reaction Setup: Dissolve the crude 2-(cyanomethyl)-5-nitropyridine in an excess of anhydrous methanol.

-

Reagent Addition: Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution until saturation, or add a pre-prepared solution of HCl in methanol.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the ester formation can be monitored by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

-

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by three key features: the activated pyridine ring, the nitro group, and the ester functionality.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as H₂/Pd-C, SnCl₂, or Fe/HCl. This transformation is fundamental for subsequent functionalization, such as Sandmeyer reactions or the formation of amides and ureas.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.

-

Alpha-Functionalization: The methylene group adjacent to the ester is activated and can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. However, this reactivity needs to be carefully controlled to avoid side reactions involving the sensitive nitro group.

Application in Drug Development: A Key Intermediate for Kinase Inhibitors

The true value of this compound is realized in its application as a pivotal intermediate in the synthesis of complex, biologically active molecules. Its structure is particularly well-suited for the construction of fused heterocyclic systems that are often found at the core of kinase inhibitors.

A prominent example is its use in the synthesis of GSK2606414 , a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a key component of the unfolded protein response (UPR) and is implicated in various diseases, including cancer.

Furthermore, the 5-amino-2-substituted pyridine motif, readily accessible from this compound via nitro reduction, is a common feature in a number of Janus kinase (JAK) inhibitors . The JAK-STAT signaling pathway is crucial in the immune response, and its dysregulation is associated with autoimmune diseases and certain cancers.

The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form fused ring systems such as pyrrolo[2,3-b]pyridines, which are privileged scaffolds in kinase inhibitor design.

Caption: General synthetic utility in kinase inhibitor synthesis.

Conclusion